1-(5-methyl-2H-tetrazol-2-yl)propan-2-one

Description

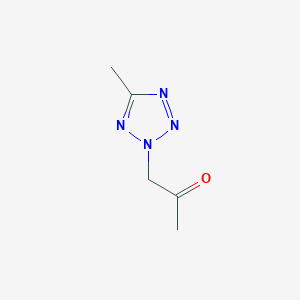

1-(5-Methyl-2H-tetrazol-2-yl)propan-2-one is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the 5-position and a propan-2-one (acetone) moiety at the 2-position. Tetrazoles are nitrogen-rich aromatic rings known for their stability and diverse applications in pharmaceuticals, agrochemicals, and materials science. The propan-2-one group introduces a ketone functionality, which may enhance reactivity in condensation or nucleophilic addition reactions.

Properties

IUPAC Name |

1-(5-methyltetrazol-2-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-4(10)3-9-7-5(2)6-8-9/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQDOVVZZNPJDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-2H-tetrazol-2-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-2H-tetrazole with an appropriate ketone, such as acetone, under acidic or basic conditions. The reaction typically requires a catalyst, such as tetradecyltrimethylammonium bromide, and is carried out in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized in industrial processes to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-2H-tetrazol-2-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted tetrazoles with different functional groups.

Scientific Research Applications

1-(5-methyl-2H-tetrazol-2-yl)propan-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of materials with specific properties, such as high-energy materials and polymers

Mechanism of Action

The mechanism of action of 1-(5-methyl-2H-tetrazol-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the tetrazole ring’s nitrogen atoms can participate in hydrogen bonding and coordination with other molecules, affecting their reactivity and stability .

Comparison with Similar Compounds

1-Aryl-5-methyl-1H-tetrazoles

describes several 1-aryl-5-methyl-1H-tetrazoles, such as 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole and 1-(4’-methoxynaphthalen-1’-yl)-5-methyl-1H-tetrazole. These compounds share the 5-methyltetrazole core but differ in the aryl substituent at the 1-position. Key comparisons include:

- Synthesis Yields : Ranged from 62% to 85%, depending on the aryl group’s electronic and steric properties.

- Melting Points : Varied widely (134–194°C), with electron-withdrawing substituents (e.g., halogens) increasing melting points due to enhanced crystallinity .

- Spectroscopic Data : IR spectra showed characteristic N–H and C=N stretches (~3100 cm⁻¹ and 1600 cm⁻¹, respectively). NMR spectra confirmed aryl proton environments and methyl group integration .

Table 1: Comparison of 1-Aryl-5-methyl-1H-tetrazoles

| Compound | Yield (%) | Melting Point (°C) | Key Spectral Features (IR/NMR) |

|---|---|---|---|

| 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole | 72 | 178–180 | N–H: 3120 cm⁻¹; C=N: 1598 cm⁻¹ |

| 1-(4’-Methoxynaphthalen-1’-yl)-5-methyl-1H-tetrazole | 85 | 192–194 | OCH₃: 2830 cm⁻¹; aromatic protons: δ 7.2–8.5 ppm |

Tetrazole-Propanone Hybrids

The target compound’s propan-2-one group distinguishes it from other tetrazole derivatives. For example:

- 1-(Furan-2-yl)propan-2-one (): A furan-linked propan-2-one with a simpler heterocyclic system. Its lower molecular weight and lack of tetrazole nitrogen may reduce thermal stability compared to the target compound.

- 1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one (): A diarylpropan-2-one lacking a tetrazole ring but sharing the ketone functionality. The halogen substituents likely increase lipophilicity and reactivity in electrophilic substitutions .

Functional Group Variations

Ketone vs. Amine Substituents

- n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine (): Replaces the ketone with an amine group, altering solubility (likely more water-soluble due to protonation) and reactivity (e.g., participation in Schiff base formation) .

- DMPTHP Thiosemicarbazone (): A propan-2-one derivative condensed with thiosemicarbazide, forming a Schiff base. This highlights the ketone’s role in forming bioactive conjugates .

Table 2: Impact of Functional Groups on Properties

| Compound | Functional Group | Key Properties |

|---|---|---|

| 1-(5-Methyl-2H-tetrazol-2-yl)propan-2-one | Ketone | Electrophilic at carbonyl; prone to nucleophilic attack |

| n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine | Amine | Basic; participates in hydrogen bonding |

| DMPTHP Thiosemicarbazone | Schiff Base | Chelates metal ions; potential antimicrobial activity |

Heterocyclic Systems with Propan-2-one Moieties

Benzofuran Derivatives

and describe arylbenzofuran lignans and benzofurans with propan-2-one substituents. For example:

- 1-(6-Methoxy-2-(4-methoxyphenyl)-3-methylbenzofuran-5-yl)propan-2-one (): Exhibits antioxidant and anti-inflammatory properties due to the benzofuran core. The propan-2-one group may enhance membrane permeability .

- 5-Acetyl-6-hydroxy-3-methylbenzofuran (): Demonstrates higher thermal stability (melting point >200°C) compared to tetrazole-propan-2-one hybrids, attributed to extended aromatic conjugation .

Thiophene and Triazole Analogues

Biological Activity

1-(5-Methyl-2H-tetrazol-2-yl)propan-2-one is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a tetrazole ring, which is known for its ability to interact with various biological targets. The presence of the propan-2-one moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

1. Enzyme Inhibition

This compound has been shown to exhibit significant inhibitory activity against various enzymes:

- Cytosolic Phospholipase A₂ (cPLA₂) : This enzyme plays a crucial role in the inflammatory response. Compounds with similar structural motifs have demonstrated nanomolar activity against cPLA₂, suggesting that this compound may also possess this activity through structural analogs .

| Compound | IC₅₀ (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | cPLA₂ |

| Dual inhibitor variant | <0.1 | cPLA₂ |

2. Antifungal Activity

Research indicates that tetrazole derivatives exhibit antifungal properties. For instance, compounds with a tetrazole moiety have shown promising results against various fungal strains, including Fusarium sambucinum and Candida albicans. The mechanism involves disruption of fungal cell membranes and inhibition of chitin synthesis, leading to cell death .

3. Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit FAAH (fatty acid amide hydrolase), which is involved in the degradation of endocannabinoids. Structural modifications have been linked to enhanced inhibitory effects on FAAH, indicating a viable pathway for therapeutic development .

Case Study 1: Enzyme Inhibition Profile

In a study evaluating various tetrazole derivatives, this compound was tested for its ability to inhibit cPLA₂ and FAAH. Preliminary results indicated that while it showed moderate inhibition of cPLA₂, it exhibited strong inhibitory effects on FAAH with an IC₅₀ value significantly lower than that of traditional inhibitors .

Case Study 2: Antifungal Efficacy

A series of experiments assessed the antifungal activity of tetrazole derivatives against Candida albicans. The results demonstrated that compounds with the tetrazole ring effectively reduced fungal viability by over 50% at concentrations as low as 0.0313 µg/mL . This highlights the potential of this compound as a lead compound for antifungal drug development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Tetrazole Ring : Essential for interaction with enzyme active sites.

- Propan-2-one Moiety : Enhances lipophilicity and facilitates membrane penetration.

- Methyl Substituents : Impact binding affinity and selectivity towards target enzymes.

These factors contribute to the compound's overall efficacy and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.